molecular formula C10H9F4NO2 B13590441 3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid

3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B13590441
M. Wt: 251.18 g/mol
InChI Key: BCOMNVHOBIWBJN-UHFFFAOYSA-N
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Description

3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid is an organic compound with the molecular formula C10H9F4NO2. This compound is characterized by the presence of an amino group, a fluoro group, and a trifluoromethyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the starting material, 3-fluoro-4-(trifluoromethyl)benzene.

    Nitration: The benzene derivative undergoes nitration to introduce a nitro group at the desired position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Alkylation: The amino group is alkylated with a suitable alkyl halide to introduce the propanoic acid moiety.

    Hydrolysis: The final step involves hydrolysis to obtain the target compound, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of the fluoro and trifluoromethyl groups enhances its binding affinity and specificity, making it a valuable tool in biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)phenylboronic acid
  • 4-(Trifluoromethyl)-D-phenylalanine
  • 2-Methyl-4-(trifluoromethyl)phenyl-5-thiazolyl

Uniqueness

3-Amino-3-(3-fluoro-4-(trifluoromethyl)phenyl)propanoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The combination of an amino group, a fluoro group, and a trifluoromethyl group on the phenyl ring is not commonly found in other compounds, making it a valuable subject of study in various research fields.

Properties

Molecular Formula

C10H9F4NO2

Molecular Weight

251.18 g/mol

IUPAC Name

3-amino-3-[3-fluoro-4-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H9F4NO2/c11-7-3-5(8(15)4-9(16)17)1-2-6(7)10(12,13)14/h1-3,8H,4,15H2,(H,16,17)

InChI Key

BCOMNVHOBIWBJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CC(=O)O)N)F)C(F)(F)F

Origin of Product

United States

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